molecular formula C14H12ClFN2O2 B8430889 N-(1-(3-Chlorophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

N-(1-(3-Chlorophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

Cat. No. B8430889
M. Wt: 294.71 g/mol
InChI Key: IJIUFADWOOKCIJ-UHFFFAOYSA-N
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Patent
US08604021B2

Procedure details

1-(3-Chlorophenyl)ethanamine (553 mg, 3.55 mmol), 2,4-difluoronitrobenzene (565 mg, 3.55 mmol) and N,N-diisopropylethylamine (918 mg, 7.10 mmol) were stirred at room temperature in dry acetonitrile (20 mL) for 6 h. The solvent was evaporated and the residue was dissolved in dichloromethane and washed with water. The dichloromethane was evaporated to collect the title compound (600 mg, 57% yield). 1H NMR (400 MHz, CDCl3): δ 8.49 (s, 1H), 8.23 (m, 1H), 7.04 (m, 4H), 6.36 (t, 1H), 6.22 (d, 1H), 4.56 (m, 1H), 1.64 (d, 3H); MS (ESI) m/z: Calculated for C14H13ClFN2O2: 295.06; Observed: 295.0 (M++1).
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.F[C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].C(N(CC)C(C)C)(C)C>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([NH:10][C:12]2[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=2[N+:19]([O-:21])=[O:20])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
553 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)N
Name
Quantity
565 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
918 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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